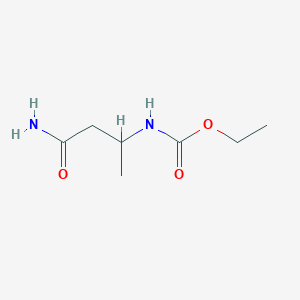

Ethyl (4-amino-4-oxo-2-butanyl)carbamate

Description

Significance of the Carbamate (B1207046) Functional Group in Contemporary Organic Synthesis and Chemical Biology

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a cornerstone of modern organic chemistry. nih.govacs.org Its unique electronic and structural properties make it a versatile tool in a multitude of applications, from polymer science to pharmaceuticals. wikipedia.org Carbamates are notably stable, rendering them effective as protecting groups for amines in multi-step syntheses, a critical aspect of peptide and natural product synthesis. nih.gov

In chemical biology, the carbamate linkage is a key structural motif in numerous therapeutic agents. nih.gov Its stability towards enzymatic degradation, compared to the amide bond, makes it an attractive surrogate in peptidomimetics, which are compounds designed to mimic peptides but with improved pharmacokinetic properties. nih.govacs.org Furthermore, the carbamate group can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets. acs.org

Table 1: Key Roles of the Carbamate Functional Group

| Application Area | Significance |

|---|---|

| Organic Synthesis | Amine protecting group, directing group in stereoselective synthesis. |

| Medicinal Chemistry | Peptide bond isostere, component of prodrugs, key structural motif in active pharmaceuticals. nih.gov |

| Polymer Chemistry | Foundational linkage in polyurethanes. wikipedia.org |

| Agrochemicals | Active component in a variety of insecticides and herbicides. nih.gov |

Overview of Amide-Carbamate Hybrid Structures in Advanced Molecular Design

Ethyl (4-amino-4-oxo-2-butanyl)carbamate is an excellent example of an amide-carbamate hybrid structure. Such molecules, containing both of these critical functional groups, are of significant interest in advanced molecular design. The interplay between the amide and carbamate moieties can influence the molecule's conformation, polarity, and ability to engage in intermolecular interactions. nih.gov

Structurally, both amides and carbamates possess a degree of planar character due to resonance, which can impart conformational rigidity to a molecule. nih.gov This is a desirable trait in drug design, as a more rigid molecule can bind more specifically to its target. The presence of both functional groups also offers multiple points for hydrogen bonding, enhancing the potential for strong and specific interactions with biological macromolecules. acs.org

Table 2: Comparative Properties of Amide and Carbamate Functional Groups

| Property | Amide | Carbamate |

|---|---|---|

| Structure | R-C(=O)NR'R'' | R-O-C(=O)NR'R'' |

| Resonance Stabilization | High | Moderate to High acs.org |

| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor acs.org |

| Conformational Flexibility | Relatively Rigid | Relatively Rigid nih.gov |

| Enzymatic Stability | Susceptible to Proteases | Generally More Stable nih.gov |

Rationale for Investigating this compound as a Model Compound for Fundamental Academic Research

While specific studies on this compound are not prominent in the literature, its structure makes it an ideal candidate for fundamental academic research for several reasons. As a relatively small molecule containing two key functional groups, it can serve as a model system for studying the intramolecular interactions between an amide and a carbamate.

Furthermore, the synthesis of this compound would provide a practical platform for exploring and developing new synthetic methodologies. The stereocenter at the second carbon position also introduces the element of chirality, making it a suitable substrate for developing and testing stereoselective synthetic routes.

In the context of medicinal chemistry, molecules with similar structures, containing both a primary amide and a carbamate, could be investigated for their potential as enzyme inhibitors or as building blocks for larger, more complex bioactive molecules. The primary amide, for instance, is a common feature in many drugs, and understanding how a nearby carbamate group might modulate its properties would be a valuable contribution to the field.

Detailed Research Findings on this compound

A thorough review of the current scientific literature reveals a lack of specific research data for this compound. There are no published studies detailing its synthesis, spectroscopic characterization, physical properties, or biological activity. The compound is not listed in major chemical databases with associated experimental data.

Therefore, it is not possible to provide detailed research findings, including data tables on its specific properties, as such information is not publicly available. The preceding sections provide a context for the potential scientific interest in this molecule based on the well-established chemistry of its constituent functional groups.

Structure

3D Structure

Properties

CAS No. |

756579-83-6 |

|---|---|

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

ethyl N-(4-amino-4-oxobutan-2-yl)carbamate |

InChI |

InChI=1S/C7H14N2O3/c1-3-12-7(11)9-5(2)4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) |

InChI Key |

ZPKZWIFFQCKNDI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(C)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Amino 4 Oxo 2 Butanyl Carbamate and Its Structural Variants

Diverse Synthetic Approaches to Carbamate (B1207046) Compounds

The formation of the carbamate linkage can be achieved through a variety of well-established chemical transformations. The choice of method often depends on the availability of starting materials, substrate compatibility, and desired scale of the reaction.

Isocyanate-Alcohol/Amine Coupling Strategies

The reaction between an isocyanate and an alcohol is one of the most fundamental and widely utilized methods for synthesizing carbamates. nih.govwikipedia.org This reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group. nih.gov The process is often highly efficient and can be catalyzed to increase the reaction rate. A variety of catalysts, particularly metal salts, have been shown to be effective. google.com Similarly, isocyanates can react with primary or secondary amines to form ureas, but under specific conditions, they can be precursors in multi-step carbamate syntheses. scholaris.ca

The generation of the isocyanate intermediate is a critical step and can be accomplished through several means, including the Curtius rearrangement of acyl azides or the Hofmann rearrangement of primary amides. nih.govorganic-chemistry.org More contemporary methods focus on avoiding hazardous reagents like phosgene (B1210022), for instance, through the dehydrogenation of formamides or the dehydration of carbamic acids formed from amines and carbon dioxide. acs.orgorganic-chemistry.org

| Catalyst Class | Specific Examples | General Characteristics |

|---|---|---|

| Zinc Salts | Zinc dichloride, Zinc acetate, Zinc neodecanoate | Effective in increasing the rate of carbamylation while minimizing side-product formation. google.com |

| Iron Salts | Ferric acetylacetonate, Ferric tribromide | Used to catalyze the reaction between isocyanates and hydroxylated compounds. google.com |

| Tin Halides | Tin dihalides, Tin tetrahalides | Known catalysts for isocyanate reactions, though toxicity concerns exist for some tin compounds. nih.govgoogle.com |

| Pincer-Ligated Complexes | (iPrPNP)Fe(H)(CO) | Active for dehydrogenative synthesis of carbamates from formamides (forming a transient isocyanate) and alcohols. acs.org |

Chloroformate-Mediated Carbamatization

A prevalent and reliable method for carbamate synthesis involves the reaction of an amine with a chloroformate ester. wikipedia.org In this two-step process, an alcohol is first reacted with phosgene or a phosgene equivalent (like triphosgene) to generate a chloroformate in situ. researchgate.net This activated intermediate is then treated with a primary or secondary amine, which acts as a nucleophile, displacing the chloride to form the carbamate bond. wikipedia.org This method is versatile and widely applied in the synthesis of protecting groups for amines, such as the Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) groups. Recently, chloroformate-mediated strategies have also been employed in ring-cleavage reactions of complex natural products to generate novel molecular scaffolds. nih.gov

Exploration of Other Established Carbamate Formation Reactions

Beyond isocyanate and chloroformate chemistry, several other robust methods for carbamate synthesis have been developed. These alternatives often provide advantages in terms of safety, substrate scope, or environmental impact.

Rearrangement Reactions : The Curtius, Hofmann, and Lossen rearrangements are classical name reactions that proceed through an isocyanate intermediate, which can be trapped by an alcohol to yield a carbamate. nih.govresearchgate.net The Curtius rearrangement, for example, involves the thermal decomposition of an acyl azide (B81097) derived from a carboxylic acid. organic-chemistry.org

Carbon Dioxide (CO₂) Utilization : As a renewable, non-toxic, and abundant C1 source, carbon dioxide is an attractive alternative to phosgene-based reagents. nih.gov Syntheses using CO₂ typically involve its reaction with an amine to form a carbamate salt, which is then alkylated with an electrophile. organic-chemistry.org Three-component coupling reactions involving an amine, CO₂, and an alkyl halide can produce carbamates under mild conditions. organic-chemistry.org Another approach involves the dehydrative coupling of CO₂, an amine, and an alcohol, often facilitated by a catalyst. nih.gov

Reductive and Oxidative Carbonylation : Carbamates can be synthesized via the carbonylation of nitroaromatics or amines. nih.gov Reductive carbonylation of nitro compounds in the presence of an alcohol can yield carbamates, with selectivity being highly dependent on the choice of catalyst and alcohol. nih.govacs.org Oxidative carbonylation of amines uses carbon monoxide and an oxidant to achieve the same transformation. acs.org

Alcoholysis of Urea (B33335) : The reaction of ureas with alcohols, known as transurethanization, can produce carbamates and is considered a "zero-emission" route for isocyanate synthesis when the byproducts are recycled. acs.org

| Method | Key Reactants | Intermediate/Key Step | Advantages |

|---|---|---|---|

| Curtius Rearrangement | Carboxylic acid (via acyl azide), Alcohol | Isocyanate formation | Avoids direct handling of isocyanates. nih.govorganic-chemistry.org |

| CO₂ Three-Component Coupling | Amine, CO₂, Alkyl Halide | Alkylation of in situ formed carbamate salt | Uses a green C1 source; mild conditions. organic-chemistry.org |

| Reductive Carbonylation | Nitro Compound, CO, Alcohol | Catalytic reduction and carbonylation | Phosgene-free route to aryl carbamates. nih.govacs.org |

| Chloroformate-Amine Reaction | Chloroformate, Amine | Nucleophilic substitution | Well-established, reliable, and versatile. wikipedia.org |

Stereoselective Synthesis of Ethyl (4-amino-4-oxo-2-butanyl)carbamate

The structure of this compound contains a stereogenic center at the second carbon of the butanyl chain. Therefore, controlling the absolute stereochemistry at this position is paramount for applications where enantiomeric purity is critical, such as in pharmaceutical development. The synthesis of a specific enantiomer, for instance, (S)-Ethyl (4-amino-4-oxo-2-butanyl)carbamate, relies on establishing this stereocenter in a controlled manner.

Enantioselective and Diastereoselective Synthesis Approaches

While direct asymmetric catalysis to form the carbamate on a prochiral substrate is a possible strategy in organic synthesis, for this specific target, the more common and practical approach involves the synthesis and isolation of the chiral amine precursor first. niscpr.res.in Asymmetric synthesis strategies that could be adapted for structural variants include diastereoselective Michael additions to nitroalkenes or stereoselective reductions of corresponding keto-imines, often employing chiral catalysts or auxiliaries to guide the stereochemical outcome. researcher.lifescilit.com

Control of Stereochemistry in the 2-Butanyl Moiety

The critical challenge in synthesizing an enantiomerically pure version of the title compound lies in obtaining the optically active precursor, (S)- or (R)-2-aminobutanamide. Several established methods can be used to control the stereochemistry of this 2-aminobutanamide (B112745) core.

Chemical Resolution via Diastereomeric Salt Formation : A classical and industrially viable method is the resolution of a racemic mixture of DL-2-aminobutanamide. This is often achieved by reacting the racemic amide with a chiral resolving agent, such as L-(+)-tartaric acid. google.com The two resulting diastereomeric salts, (S)-2-aminobutanamide-L-tartrate and (R)-2-aminobutanamide-L-tartrate, exhibit different physical properties, most importantly, different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to release the free, enantiomerically pure aminobutanamide. google.com

Enzymatic Kinetic Resolution : Biocatalysis offers a highly selective method for obtaining chiral compounds. Nitrile hydratase enzymes can catalyze the hydration of nitriles to amides. google.com In a kinetic resolution process, a racemic mixture of 2-aminobutyronitrile can be subjected to an enantioselective nitrile hydratase. The enzyme will preferentially catalyze the hydration of one enantiomer (e.g., the S-enantiomer) to the corresponding (S)-2-aminobutanamide, leaving the unreacted (R)-2-aminobutyronitrile behind. The reaction can be stopped at approximately 50% conversion to achieve high enantiomeric excess in both the product amide and the remaining nitrile, which can then be separated. google.com This method operates under mild, aqueous conditions and can provide very high optical purity.

Chiral Pool Synthesis : Another strategy involves starting from an enantiomerically pure natural product that already contains the required stereocenter. For the 2-butanyl moiety, (S)-2-aminobutyric acid, which is readily available from the chiral pool, is an ideal starting material. niscpr.res.in The carboxylic acid can be converted to the primary amide, (S)-2-aminobutanamide, through standard amidation procedures, such as activation with a coupling agent followed by treatment with ammonia (B1221849), or via conversion to an acid chloride or ester followed by ammonolysis. This route directly yields the desired enantiomer without the need for a resolution step. patsnap.com

Synthesis of Key Structural Analogues and Investigation of Substituent Effects

The systematic modification of the lead compound, this compound, allows for a thorough investigation of structure-activity relationships (SAR). By altering specific regions of the molecule, researchers can probe the impact of these changes on the compound's properties. The following sections detail the design and synthesis of derivatives with modifications to the butanyl chain and the amide and ester moieties.

Design and Synthesis of Derivatives Modifying the Butanyl Chain

Modifications to the butanyl chain can significantly influence the molecule's conformation and interaction with biological targets. Synthetic strategies often begin with the preparation of a suitable 2-aminobutanamide precursor, which can then be functionalized.

A common starting material for such syntheses is 2-aminobutyric acid. This can be converted to 2-aminobutanamide hydrochloride through a multi-step process. One reported method involves the reaction of 2-aminobutyric acid with bis(trichloromethyl)carbonate to form an intermediate 4-ethyl-2,5-oxazolidinedione, which is then subjected to ammonolysis and acidification to yield the desired 2-aminobutanamide hydrochloride. google.comgoogle.com

With the 2-aminobutanamide core in hand, the ethyl carbamate can be introduced. A general method for the formation of ethyl carbamates from primary amines involves a three-component coupling reaction with carbon dioxide and an alkyl halide, such as iodoethane, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govorganic-chemistry.org

To introduce substituents on the butanyl chain, specifically at the 3-position (β-position to the amide), Michael addition reactions are a powerful tool. For instance, derivatives of γ-aminobutyric acid (GABA), which shares the same carbon backbone, can be synthesized via asymmetric Michael additions to α,β-unsaturated compounds. This approach allows for the introduction of a wide range of substituents at the β-position with good stereocontrol. The resulting β-substituted γ-nitroalkanes can be reduced and cyclized to form γ-lactams, which upon hydrolysis yield the desired β-substituted GABA derivatives. These can then be converted to the corresponding amides and subsequently to the target carbamates.

Another strategy involves the nickel-catalyzed hydroamidation of unactivated alkenes. This method allows for the synthesis of γ-amido acid derivatives, which are precursors to the target butanamide structures. The use of a directing group is crucial for the success and regioselectivity of this reaction. nih.gov

The following table summarizes a selection of synthesized derivatives with modifications on the butanyl chain, along with their respective synthetic strategies.

| Derivative Name | Modification on Butanyl Chain | Synthetic Strategy |

| Ethyl (3-methyl-4-amino-4-oxo-2-butanyl)carbamate | Methyl group at C3 | Michael addition of a methyl donor to an appropriate α,β-unsaturated precursor, followed by reduction, amidation, and carbamate formation. |

| Ethyl (3-phenyl-4-amino-4-oxo-2-butanyl)carbamate | Phenyl group at C3 | Asymmetric Michael addition of a phenyl source to a nitroalkene, followed by reduction, cyclization to a lactam, hydrolysis, amidation, and carbamate formation. |

| Ethyl (4-amino-4-oxo-2,3-dimethyl-2-butanyl)carbamate | Methyl groups at C2 and C3 | Synthesis starting from a suitably substituted 2-amino-3-methylbutanoic acid derivative, followed by amidation and carbamate formation. |

Exploration of Variations within the Amide and Ester Moieties

Altering the amide and ester functionalities of this compound provides another avenue to modulate the compound's physicochemical and biological properties. These modifications can impact factors such as solubility, metabolic stability, and hydrogen bonding capacity.

Amide Moiety Variations:

The primary amide of the parent compound can be replaced with secondary or tertiary amides. This is typically achieved by reacting an activated form of the corresponding carboxylic acid precursor with the desired primary or secondary amine. For instance, starting from a protected 2-(ethoxycarbonylamino)butanoic acid, activation with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates the formation of an amide bond with a variety of amines. sphinxsai.com

Ester Moiety Variations:

The ethyl group of the carbamate can be readily varied by employing different alcohols during the carbamate formation step. A common method for synthesizing carbamates is the reaction of an amine with a chloroformate. For example, reacting 2-aminobutanamide with different alkyl or aryl chloroformates would yield a library of carbamate derivatives with diverse ester groups. nih.gov

Alternatively, the Curtius rearrangement of an acyl azide, generated from the corresponding carboxylic acid, in the presence of various alcohols provides a versatile route to different carbamates. nih.govacs.org This method avoids the use of phosgene-derived reagents.

The following table presents examples of synthesized derivatives with variations in the amide and ester moieties.

| Derivative Name | Amide Variation | Ester Variation | Synthetic Strategy |

| N-Methyl-2-(ethoxycarbonylamino)butanamide | N-Methylamide | Ethyl | Reaction of activated 2-(ethoxycarbonylamino)butanoic acid with methylamine. |

| N,N-Dimethyl-2-(ethoxycarbonylamino)butanamide | N,N-Dimethylamide | Ethyl | Reaction of activated 2-(ethoxycarbonylamino)butanoic acid with dimethylamine. |

| Benzyl (B1604629) (4-amino-4-oxo-2-butanyl)carbamate | Primary Amide | Benzyl | Reaction of 2-aminobutanamide with benzyl chloroformate or Curtius rearrangement of the corresponding acyl azide in the presence of benzyl alcohol. |

| Phenyl (4-amino-4-oxo-2-butanyl)carbamate | Primary Amide | Phenyl | Reaction of 2-aminobutanamide with phenyl chloroformate. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy provides a detailed atom-level view of molecular structure and dynamics. For Ethyl (4-amino-4-oxo-2-butanyl)carbamate, a combination of one-dimensional (¹H, ¹³C, ¹⁷O, ¹⁵N) and two-dimensional NMR experiments allows for a thorough characterization of its chemical environment and behavior in solution.

The ¹H and ¹³C NMR spectra of this compound provide the foundational information for its structural elucidation. The chemical shifts of the proton and carbon nuclei are indicative of their local electronic environments, influenced by factors such as electronegativity of neighboring atoms, hybridization, and magnetic anisotropy.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on computational models and serve as a guide for spectral assignment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ha | 1.25 | Triplet | 3H |

| Hb | 4.10 | Quartet | 2H |

| Hc | 5.50 | Broad Singlet | 1H |

| Hd | 3.20 | Multiplet | 1H |

| He | 2.30 | Multiplet | 2H |

| Hf | 6.00 | Broad Singlet | 1H |

| Hg | 6.50 | Broad Singlet | 1H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 14.5 |

| C2 | 61.0 |

| C3 | 157.0 |

| C4 | 45.0 |

| C5 | 35.0 |

| C6 | 175.0 |

The protons of the ethyl group (Ha and Hb) are expected to show a characteristic triplet and quartet pattern, respectively, due to spin-spin coupling. The carbamate (B1207046) N-H proton (Hc) and the amide N-H protons (Hf and Hg) are anticipated to appear as broad singlets, with their chemical shifts being sensitive to solvent and temperature. The protons on the butane (B89635) chain (Hd and He) would exhibit more complex multiplets due to coupling with each other.

In the ¹³C NMR spectrum, the carbonyl carbons of the carbamate (C3) and amide (C6) groups are expected to resonate at the downfield end of the spectrum, typically between 150 and 180 ppm. The methylene (B1212753) carbon of the ethoxy group (C2) and the carbons of the butane backbone (C4 and C5) will appear at intermediate chemical shifts, while the methyl carbon of the ethyl group (C1) will be the most upfield signal.

To unambiguously assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a detailed map of the molecular framework.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, a cross-peak between the signals of Ha and Hb would confirm their connectivity within the ethyl group. Similarly, correlations between Hd and He would establish the butane chain's proton sequence.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton resonances. For example, the proton signal at 4.10 ppm (Hb) would show a correlation to the carbon signal at 61.0 ppm (C2).

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the carbamate carbonyl carbon (C3) would show a correlation to the ethoxy methylene protons (Hb), confirming the structure of the ethyl carbamate moiety.

The C-N bonds in both the carbamate and amide functional groups of this compound possess a degree of double bond character due to resonance. This restricts rotation around these bonds, potentially leading to the existence of different conformers (rotamers) that can be observed by NMR. The energy barrier to this rotation can be investigated using temperature-dependent NMR studies.

At low temperatures, the rotation around the C-N bond may be slow on the NMR timescale, resulting in separate signals for the different rotamers. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. For primary carbamates, these barriers are typically in the range of 12-14 kcal/mol and can be influenced by the solvent. nih.gov

While less common than ¹H and ¹³C NMR, ¹⁷O and ¹⁵N NMR spectroscopy can provide valuable electronic information about the carbamate and amide groups.

¹⁷O NMR: The chemical shift of the carbonyl oxygen is sensitive to the electrophilicity of the carbonyl carbon. A more deshielded (higher ppm) ¹⁷O signal indicates a more electrophilic carbonyl group. By comparing the ¹⁷O chemical shifts of the carbamate and amide carbonyls, one could infer their relative reactivities towards nucleophiles. rsc.org

¹⁵N NMR: The ¹⁵N chemical shift is a sensitive probe of the electron density at the nitrogen atom. The nitrogen in the primary amide group is expected to have a different chemical shift compared to the nitrogen in the carbamate group, reflecting the different electronic environments. For primary amides, the ¹⁵N chemical shift typically falls in the range of 110-120 ppm, while for carbamates, it is generally found between 60 and 130 ppm. science-and-fun.de These shifts can be influenced by hydrogen bonding and solvent effects.

The restricted rotation around the C-N bond can lead to cis and trans isomers. In the context of the primary amide and the secondary carbamate in this molecule, this refers to the orientation of the substituents relative to the C-N bond. While the trans conformation is generally more stable for secondary amides, the energy difference between cis and trans conformers in primary amides and carbamates is often small, and both may be present in solution. nih.gov The presence of both isomers can be detected by NMR, as they will give rise to two distinct sets of signals for the nuclei near the C-N bond. The ratio of the isomers can be determined by integrating the corresponding signals.

The N-H protons of both the carbamate and amide groups can participate in hydrogen bonding, either intramolecularly or intermolecularly with solvent molecules or other molecules of the same compound. Hydrogen bonding has a significant effect on the chemical shift of the N-H protons.

The formation of a hydrogen bond typically causes a downfield shift (to higher ppm) in the proton's resonance frequency. The strength of the hydrogen bond can be qualitatively assessed by observing the magnitude of this shift. Furthermore, the temperature coefficient of the N-H proton chemical shift (dδ/dT) is a useful indicator of hydrogen bonding. Protons involved in strong hydrogen bonds tend to have smaller temperature coefficients (i.e., their chemical shift changes less with temperature) because they are less exposed to the solvent. nih.gov

X-ray Crystallography for Absolute Structure and Solid-State Conformations

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation in the solid state.

Determination of Crystal Structures and Molecular Geometry

The successful crystallization of this compound would be the prerequisite for single-crystal X-ray diffraction analysis. This experiment would yield a set of atomic coordinates, from which the precise molecular geometry could be determined. Key parameters that would be obtained are presented in the table below.

Table 1: Hypothetical Molecular Geometry Parameters from X-ray Crystallography No experimental data is available for this compound. The table represents the type of data that would be generated.

| Parameter | Description | Expected Information |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Would confirm C-C, C-N, C-O, N-H, and C-H bond distances, revealing details such as bond order and hybridization. |

| Bond Angles (°) | The angle formed between three connected atoms. | Would define the local geometry around each atom, such as the tetrahedral arrangement around sp³ carbons and the trigonal planar geometry of the amide and carbamate groups. |

| Torsion Angles (°) | The angle between the plane passing through the first three atoms and the plane through the last three atoms in a sequence of four bonded atoms. | Crucial for defining the overall conformation of the molecule, including the orientation of the ethyl group relative to the carbamate and the spatial relationship of the butanamide backbone. |

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks in the Solid State

The arrangement of molecules in a crystal lattice is governed by intermolecular forces. For this compound, the presence of multiple hydrogen bond donors (N-H groups of the amide and carbamate) and acceptors (C=O groups of the amide and carbamate) would likely lead to the formation of extensive hydrogen bonding networks. The analysis of the crystal structure would reveal these interactions in detail.

Table 2: Potential Intermolecular Interactions in the Crystalline State This table is speculative and based on the chemical structure, as no experimental data has been published.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Amide C=O | Could lead to the formation of common motifs like chains or dimers, significantly influencing the crystal packing and physical properties. |

| Hydrogen Bond | Carbamate N-H | Carbamate C=O | Contributes to the overall stability of the crystal lattice through the formation of robust intermolecular connections. |

| Hydrogen Bond | Amide N-H | Carbamate C=O | Cross-linking between different functional groups could result in more complex, three-dimensional networks. |

| van der Waals Forces | Alkyl portions of the molecule | Alkyl portions of adjacent molecules | Weaker, non-directional forces that contribute to the overall crystal packing efficiency. |

Assessment of Conformational Preferences in the Crystalline State

The solid-state structure would provide a snapshot of a low-energy conformation of the molecule. The flexibility of the butanyl chain and the ethyl group allows for multiple possible conformations. X-ray crystallography would reveal which of these is adopted in the crystalline environment, influenced by the need to optimize intermolecular interactions. Key conformational features of interest would include the planarity of the amide and carbamate groups and the torsion angles along the carbon backbone.

Mass Spectrometry for Molecular Fingerprinting and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This experimental mass would then be compared to the calculated theoretical mass to confirm the elemental formula (C₇H₁₄N₂O₃).

Table 3: Theoretical vs. Experimental Mass Data from HRMS No experimental HRMS data for this compound is available. This table illustrates the expected outcome of such an analysis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O₃ |

| Theoretical Monoisotopic Mass | 174.10044 u |

| Expected Ion (e.g., [M+H]⁺) | 175.10772 u |

| Experimentally Determined Mass | Not Available |

| Mass Error (ppm) | Calculated upon experimental determination (typically < 5 ppm for confirmation). |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision with an inert gas. The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. Analysis of these fragments allows for the elucidation of fragmentation pathways, which can be used to piece together the molecular structure. For this compound, characteristic losses, such as the loss of the ethoxy group, ethanol (B145695), or parts of the butanamide side chain, would be anticipated.

Profiling of Characteristic Ions for Differentiation of Structural Isomers

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of organic molecules, including amino acid derivatives like this compound. In tandem mass spectrometry (MS/MS), characteristic fragment ions are generated that provide a fingerprint of the molecule's structure. This is particularly valuable for differentiating between structural isomers, where subtle differences in atomic arrangement lead to distinct fragmentation pathways.

For this compound, several structural isomers could exist, primarily differing in the position of the substituents on the butane chain. The fragmentation patterns observed under techniques like Collision-Induced Dissociation (CID) would vary significantly between these isomers. For instance, an isomer where the ethyl carbamate group is on the third carbon (C3) instead of the second (C2) would produce a different set of fragment ions.

Key fragmentation reactions for protonated amino acid derivatives typically include the neutral loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO), often in succession. nih.gov The cleavage of bonds adjacent to functional groups, known as α-cleavage, is also a dominant pathway, particularly for carbonyl compounds and amines. libretexts.orgyoutube.com

For the title compound, characteristic fragmentation would likely involve:

Loss of the ethyl carbamate side chain: Cleavage of the C-N bond linking the butanyl chain to the carbamate would be a primary fragmentation pathway.

Fragmentation of the carbamate group: This could involve the loss of ethanol (C₂H₅OH), ethene (C₂H₄), or carbon dioxide (CO₂) from the side chain.

Cleavage of the primary amide: Loss of ammonia (NH₃) from the terminal amide group is a common fragmentation for asparagine-related compounds. nih.gov

Rearrangement reactions: Intramolecular reactions, such as cyclization, can occur upon fragmentation, leading to stable cyclic product ions that are diagnostic for a particular isomer. nih.gov

The differentiation of isomers relies on identifying unique ions or significant differences in the relative abundance of common ions. For example, the position of the carbamate group would dictate the mass-to-charge ratio (m/z) of ions resulting from cleavage of the butane backbone. High-resolution mass spectrometry (HRMS) is essential for assigning unambiguous chemical formulas to these fragment ions, helping to distinguish between isobaric fragments (e.g., CO vs. N₂ vs. C₂H₄). nih.gov

| Isomer Structure | Plausible Fragmentation Pathway | Expected Characteristic Ion (m/z) | Significance for Differentiation |

|---|---|---|---|

| Ethyl (4-amino-4-oxo-2 -butanyl)carbamate | α-cleavage at C2-C3 bond | [CH₃CH=NHCOOEt]⁺ | Specific to C2 substitution, reflects the mass of the N-substituted fragment. |

| Ethyl (4-amino-4-oxo-3 -butanyl)carbamate | α-cleavage at C2-C3 bond | [CH₂(CONH₂)CH=NHCOOEt]⁺ | Fragment contains the C1 and C2 carbons; its mass is different from the C2-substituted isomer's fragment. |

| Ethyl (4-amino-4-oxo-2 -butanyl)carbamate | Loss of terminal amide side chain (-CH₂CONH₂) | [M+H - 58]⁺ | Indicates a side chain with the mass of acetamide. |

| Isomeric Asparagine Derivative (Ethyl 2-((ethoxycarbonyl)amino)-3-carbamoylpropanoate) | Loss of ethoxycarbonyl group (-COOEt) | [M+H - 73]⁺ | Common loss from ethyl esters, helps differentiate from isomers where the ethyl group is part of the main chain. |

Vibrational Spectroscopy (IR and VCD) for Conformational Information

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of IR radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amide, secondary carbamate, and alkyl functionalities.

The key vibrational modes and their expected spectral regions are:

N-H Stretching: The primary amide (-CONH₂) and secondary carbamate (-NHCOO-) groups both contain N-H bonds. The primary amide typically shows two distinct bands in the 3400-3100 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. The secondary carbamate N-H stretch usually appears as a single band around 3300 cm⁻¹. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. researchgate.net

C-H Stretching: Vibrations from the methyl (CH₃) and methylene (CH₂) groups of the ethyl and butanyl chains will appear in the 3000-2850 cm⁻¹ region.

C=O Stretching (Amide I and Carbamate): This is one of the most intense and diagnostic regions in the IR spectrum. The carbonyl (C=O) group of the primary amide (Amide I band) typically absorbs strongly around 1680-1640 cm⁻¹. The carbamate carbonyl stretch is also very intense and is expected in the 1725-1680 cm⁻¹ range. acs.org The exact positions can be influenced by hydrogen bonding and the molecule's conformation. nih.gov

N-H Bending (Amide II): The in-plane bending of the primary amide N-H bonds (Amide II band) results in a strong absorption between 1650 and 1580 cm⁻¹. This band is often coupled with C-N stretching vibrations.

C-O Stretching: The C-O bonds of the ethyl carbamate group will produce strong bands in the 1250-1050 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amide (-CONH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3100 | Medium-Strong |

| Secondary Carbamate (-NH-) | N-H Stretch | ~3300 | Medium |

| Alkyl (-CH₃, -CH₂-) | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Carbamate (-O-(C=O)-NH-) | C=O Stretch | 1725 - 1680 | Strong |

| Primary Amide (-(C=O)NH₂) | C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| Primary Amide (-NH₂) | N-H Bend (Amide II) | 1650 - 1580 | Strong |

| Carbamate/Ester (-C-O-) | C-O Stretch | 1250 - 1050 | Strong |

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgyoutube.com As this compound possesses a chiral center at the C2 position of the butanyl chain, it is a candidate for VCD analysis. This technique provides detailed three-dimensional structural information about chiral molecules in solution, including their absolute configuration and predominant conformations. wikipedia.orgnih.gov

A VCD spectrum displays both positive and negative bands, creating a unique spectroscopic signature for a specific enantiomer. Its mirror-image enantiomer will exhibit an identical VCD spectrum but with all signs inverted. This makes VCD an unequivocal method for determining the absolute stereochemistry of a molecule. nih.gov

For a flexible molecule like this compound, the observed VCD spectrum is a population-weighted average of the spectra of all stable conformers present in solution. The technique is particularly sensitive to the spatial arrangement of atoms and the network of intramolecular hydrogen bonds, which often play a crucial role in defining the conformational landscape of amino acid and peptide derivatives. nih.gov

The interpretation of VCD spectra typically relies on quantum chemical calculations. nih.gov The VCD spectra for plausible low-energy conformations are calculated using methods like DFT. By comparing the calculated spectrum with the experimental one, the absolute configuration can be assigned, and the dominant solution-state conformation can be identified. Key spectral regions for VCD analysis would include the C=O and N-H stretching modes, as their VCD signals are sensitive probes of the chiral environment and secondary structure.

No Computational Chemistry Studies Found for this compound

Following a comprehensive search for scientific literature, no specific computational chemistry or molecular modeling studies detailing the mechanistic insights of "this compound" could be located. Despite extensive queries aimed at uncovering data related to its electronic structure, molecular properties, and energetic profiling, the required information for the requested article is not available in the public domain through the conducted searches.

The search for alternative names or a specific CAS (Chemical Abstracts Service) number for "this compound" did not yield any definitive results that would allow for a more targeted and successful literature search. The initial and subsequent searches returned information on other carbamate-containing molecules, but no studies were found that focused specifically on the requested compound.

Therefore, it is not possible to provide an article on the computational chemistry and molecular modeling of "this compound" that adheres to the user's specified outline and strict content inclusions. The generation of scientifically accurate and verifiable content for the requested sections and subsections is contingent on the availability of published research, which appears to be non-existent for this particular molecule within the scope of the search.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the time-dependent behavior of Ethyl (4-amino-4-oxo-2-butanyl)carbamate, revealing its structural flexibility, interactions with its environment, and the thermodynamic basis of its potential biological activities.

Conformational Sampling and Trajectory Analysis in Solution Environmentsutdallas.educhemistrysteps.com

In an aqueous solution, this compound is expected to exhibit significant conformational flexibility. MD simulations would be crucial to sample the accessible conformational space and analyze the resulting trajectories. The molecule's structure is defined by several key rotatable bonds, including those in the ethyl carbamate (B1207046) moiety and the asparagine side chain.

Ethyl Carbamate Group: The ethyl carbamate group can adopt different conformations, primarily described by the torsion angle around the C-O bond. Studies on similar carbamates show that anti and endo/exo conformations are possible, influenced by interactions with the solvent and other parts of the molecule. nih.gov

Asparagine Core: The core asparagine structure has characteristic dihedral angles (φ, ψ, and χ) that define the backbone and side-chain orientation. nih.gov The side chain (χ angles) is particularly important as it positions the terminal amide group for potential interactions. acs.org

Trajectory analysis would likely reveal a dynamic equilibrium between multiple conformational states. The relative populations of these states are determined by their free energies in the solvent environment. Key metrics from such an analysis would include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Delineation of Intra- and Intermolecular Hydrogen Bonding Dynamicschemistrysteps.commdpi.com

Hydrogen bonds are central to the structure and function of biomolecules, and this compound possesses multiple hydrogen bond donors and acceptors.

Intramolecular Hydrogen Bonds: The amide group of the asparagine side chain can form a hydrogen bond with the backbone carbonyl group, leading to a cyclic conformation. researchgate.net Such interactions are known to stabilize local folded structures in proteins and peptides. researchgate.net The carbamate group can also participate in intramolecular hydrogen bonding, influencing its conformational preference. nih.gov

MD simulations can quantify the dynamics of these hydrogen bonds, including their formation and breakage rates, average lifetimes, and geometries.

Investigation of Ligand-Target (e.g., enzyme active site) Interaction Stability and Mechanismsnih.govacs.orgnih.gov

Given that this compound is a derivative of the amino acid asparagine, it could potentially interact with enzymes that recognize asparagine or similar substrates, such as L-asparaginase. nih.govnih.gov MD simulations are invaluable for studying the stability of such ligand-protein complexes.

Upon docking the compound into an enzyme's active site, an MD simulation can reveal:

Stability of the Binding Pose: By monitoring the RMSD of the ligand within the active site over time, one can assess whether the initial predicted binding mode is stable. nih.gov

Key Intermolecular Interactions: Trajectory analysis can identify persistent hydrogen bonds, salt bridges, and hydrophobic interactions between the ligand and key residues in the active site. For instance, the terminal amide of the asparagine moiety and the carbamate group would be expected to form specific hydrogen bonds with polar or charged residues. nih.gov

Conformational Changes: Both the ligand and the protein may undergo conformational adjustments upon binding. Simulations can capture these induced-fit effects, which are often crucial for catalysis or inhibition. nih.gov

Table 2: Potential Intermolecular Interactions in a Ligand-Target Complex

| Interaction Type | Ligand Group | Potential Target Residue Group | Significance |

|---|---|---|---|

| Hydrogen Bond | Carbamate N-H, Amide N-H | Asp, Glu, Ser, Thr (side-chain O); Backbone C=O | Directional interactions crucial for specificity and affinity. |

| Hydrogen Bond | Carbamate C=O, Amide C=O | Arg, Lys, His (side-chain N-H); Backbone N-H | Anchors the ligand in the binding pocket. |

Analysis of Binding Free Energies through Approaches such as MM-PBSAnih.gov

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used post-processing technique to estimate the binding free energy of a ligand to a biological macromolecule from MD simulation trajectories. frontiersin.orgacs.org

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM represents the change in molecular mechanics energy in the gas phase, including van der Waals and electrostatic interactions. nih.gov

ΔG_solv is the change in solvation free energy, which is composed of a polar component (calculated using the Poisson-Boltzmann model) and a nonpolar component (estimated from the solvent-accessible surface area, SASA). nih.govrsc.org

-TΔS is the change in conformational entropy upon binding, which is computationally expensive and often estimated or compared relatively.

Applying MM-PBSA to the simulated complex of this compound and a target protein would provide a quantitative estimate of its binding affinity. The method also allows for the decomposition of the total binding energy into contributions from individual residues, highlighting "hot spots" in the binding site that are critical for the interaction. acs.org

Other Quantum Chemical Calculations for Reaction Mechanism Elucidationchemistrysteps.comrsc.org

Beyond classical MD simulations, quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for elucidating reaction mechanisms at the electronic level. nih.govresearchgate.net For this compound, such calculations could investigate reactions like hydrolysis or enzymatic cleavage.

A notable reaction for asparagine residues is non-enzymatic peptide bond cleavage, which proceeds through a succinimide intermediate. nih.govnih.gov Quantum chemical calculations on model systems have shown that this reaction involves cyclization followed by the release of the C-terminal fragment. nih.govnih.gov The calculations can map the potential energy surface of the reaction, identifying transition states and calculating activation energy barriers. acs.org For this compound, similar mechanisms could be explored, such as the intramolecular cyclization involving the carbamate group or the amide side chain. These studies would clarify the molecule's chemical stability and potential degradation pathways under physiological conditions. acs.org

Chemical Reactivity and Derivatization Studies of the Carbamate and Amide Moieties

Hydrolysis Pathways of Ethyl (4-amino-4-oxo-2-butanyl)carbamate

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a key reaction for both the carbamate (B1207046) and amide functionalities. The stability of this compound in aqueous environments is largely determined by the rate at which these groups hydrolyze under various conditions.

The carbamate group in this compound can undergo hydrolysis through several mechanistic pathways, primarily involving the cleavage of the ester portion. The prevailing mechanism is highly dependent on the pH of the solution. rsc.orgrsc.org

Acid-Catalyzed Hydrolysis (AAC2 and AAC1): In acidic solutions, the hydrolysis of ethyl carbamates can proceed through either an AAC2 or AAC1 mechanism. rsc.orgrsc.org The AAC2 pathway involves a bimolecular attack of water on the protonated carbonyl carbon of the carbamate. With increasing acidity, the mechanism can shift towards an AAC1 pathway, which involves the formation of a stabilized carbocation intermediate following the departure of the protonated ethoxy group. rsc.org Studies on various ethyl carbamates have elucidated these pathways, showing a transition in mechanism with changes in acid concentration. rsc.orgrsc.org

Base-Catalyzed Hydrolysis (BAC2 and E1cB): Under basic or alkaline conditions, hydrolysis typically occurs via a bimolecular nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. nih.govresearchgate.net However, for N-monosubstituted carbamates like the one in the title compound, an alternative pathway, the elimination-conjugate base (E1cB) mechanism, is possible. researchgate.netrsc.org This pathway involves the deprotonation of the carbamate nitrogen, followed by the elimination of the ethoxide leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed by water to yield a carbamic acid that decarboxylates to an amine. nih.govresearchgate.net

The amide moiety at the other end of the molecule is generally more resistant to hydrolysis than the carbamate's ester linkage. auburn.eduquora.com Both acid and base catalysis are typically required under more strenuous conditions (e.g., higher temperatures) to achieve significant rates of amide hydrolysis. acs.orgacs.org

The hydrolytic stability of carbamates and amides is significantly influenced by the electronic and steric properties of neighboring substituents. researchgate.netnih.gov For this compound, the key substituent is the 4-amino-4-oxobutanyl group attached to the carbamate nitrogen.

Electronic Effects: Electron-withdrawing groups attached to the nitrogen or the oxygen of the carbamate generally increase the rate of hydrolysis. nih.gov They enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease the rate of hydrolysis by reducing the partial positive charge on the carbonyl carbon. nih.gov In the case of the title compound, the butanamide chain acts as a weakly electron-withdrawing substituent. Quantitative structure-activity relationship (QSAR) studies on other carbamates have shown a strong correlation between the Hammett sigma (σ) constant of substituents and the rate of hydrolysis. nih.gov

Steric Effects: Steric hindrance around the carbonyl group can impede the approach of a nucleophile (like water or hydroxide), thereby slowing the rate of hydrolysis. For the ethyl ester portion of the carbamate, the small size of the ethyl group presents minimal steric hindrance.

The table below summarizes the general effects of substituents on the rate of base-catalyzed hydrolysis of carbamates.

| Substituent Type on N-Aryl Ring | Effect on Carbonyl Carbon | Rate of BAC2 Hydrolysis | Example Group |

|---|---|---|---|

| Electron-Withdrawing | Increases Electrophilicity | Increases | -NO2, -CN, -CF3 |

| Electron-Donating | Decreases Electrophilicity | Decreases | -CH3, -OCH3, -NH2 |

Derivatization Reactions for Analytical and Synthetic Applications

Derivatization involves chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose, such as improved detectability in analytical methods or serving as an intermediate in a synthetic pathway.

The carbamate moiety of this compound can react with primary or secondary amines to form unsymmetrical urea (B33335) derivatives. thieme-connect.comgoogle.com This transformation is a valuable method for synthesizing complex ureas, which are important scaffolds in medicinal chemistry. nih.govgoogle.com

The reaction typically proceeds via the nucleophilic attack of the amine on the carbamate's carbonyl carbon, leading to the displacement of the ethoxide leaving group. commonorganicchemistry.com The mechanism can be influenced by reaction conditions. At elevated temperatures or in the presence of a base, the reaction may proceed through an isocyanate intermediate, similar to the E1cB hydrolysis pathway. thieme-connect.comacs.org The base facilitates the deprotonation of the carbamate nitrogen, which then eliminates ethanol (B145695) to form the isocyanate. This highly reactive intermediate is then rapidly trapped by the amine reagent to yield the final urea product. psu.edursc.orgrsc.org

A general scheme for this reaction is as follows: Reaction Scheme: Carbamate to Urea Conversion R-NH-CO-OEt + R'-NH2 → R-NH-CO-NH-R' + EtOH

This reaction is versatile and can be carried out with a broad range of amines, including aliphatic and aromatic amines, to produce a diverse library of urea derivatives. thieme-connect.comorganic-chemistry.org

The butanyl chain of this compound offers several sites for functional group transformations, allowing for the synthesis of a variety of derivatives. acs.orgsolubilityofthings.com The primary amide and the methylene (B1212753) groups of the alkyl chain are the main points of reactivity.

Amide Group Transformations: The terminal primary amide can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions. It can also be dehydrated to a nitrile using reagents like thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5). Furthermore, the amide can undergo a Hofmann rearrangement in the presence of bromine and a strong base to yield a primary amine with one less carbon atom, providing a route to diamine derivatives.

Alkyl Chain Functionalization: While the C-H bonds of the butanyl chain are generally unreactive, modern synthetic methods, such as C-H functionalization, could potentially be employed for selective modification. researchgate.net More classical approaches might involve radical halogenation to introduce a handle for further substitution reactions. The specific position of such functionalization would depend on the reaction conditions and the directing influence of the existing functional groups.

These transformations allow for the modification of the compound's polarity, size, and functionality, which can be useful for creating analogues with different biological or physical properties. nih.govnih.govnih.gov

Due to their potential thermal lability and sometimes poor detector response, carbamates are often derivatized prior to or during chromatographic analysis, particularly for gas chromatography (GC). scispec.co.thresearchgate.netsigmaaldrich.com Derivatization aims to increase volatility, thermal stability, and/or detector sensitivity. libretexts.org

Pre-column Derivatization for GC: Common derivatization strategies for GC analysis of carbamates include:

Alkylation/Esterification: Replacing the active hydrogen on the carbamate nitrogen with an alkyl group, often using reagents like pentafluorobenzyl bromide (PFB-Br) to enhance electron capture detector (ECD) sensitivity. libretexts.org

Acylation: Reaction with anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA) converts the carbamate into a more volatile and detectable derivative. researchgate.netnih.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility. sigmaaldrich.com

Post-column Derivatization for HPLC: High-performance liquid chromatography (HPLC) is a preferred method for analyzing thermally unstable carbamates. scispec.co.ths4science.at To enhance sensitivity, especially with fluorescence detection, post-column derivatization is widely employed. psu.edudocumentsdelivered.comepa.gov A common method, such as U.S. EPA Method 531.1, involves the following steps after chromatographic separation: s4science.atpsu.edu

Hydrolysis: The eluted carbamate is hydrolyzed online with a strong base (e.g., NaOH) at an elevated temperature. This cleaves the carbamate bond, releasing a primary amine (methylamine for N-methyl carbamates).

Fluorogenic Reaction: The resulting amine is then mixed with a fluorogenic reagent, typically o-phthalaldehyde (B127526) (OPA) and a thiol like 2-mercaptoethanol (B42355) (MCE). psu.edu

Detection: The highly fluorescent isoindole derivative formed is then detected by a fluorescence detector, providing high sensitivity and selectivity. s4science.atnih.gov

The table below lists common derivatization reagents and their applications in the analysis of carbamates.

| Technique | Reagent | Abbreviation | Purpose |

|---|---|---|---|

| GC (Pre-column) | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Increases volatility and thermal stability (Silylation) |

| GC (Pre-column) | Heptafluorobutyric anhydride | HFBA | Increases volatility and ECD sensitivity (Acylation) |

| GC (Pre-column) | Pentafluorobenzyl bromide | PFB-Br | Increases ECD sensitivity (Alkylation) |

| HPLC (Post-column) | o-Phthalaldehyde / 2-Mercaptoethanol | OPA / MCE | Forms fluorescent derivative after hydrolysis |

Interrogation of the Amide and Carbamate Carbonyl Electrophilicity

In the chemical structure of compounds like this compound and its close analogue, Nα-(tert-Butoxycarbonyl)-L-asparagine (Boc-L-asparagine), two distinct carbonyl functionalities are present: one belonging to a primary amide and the other to a carbamate (specifically, an N-alkoxycarbonyl group). The electrophilicity of these carbonyl carbons is not identical, a difference that dictates their reactivity toward nucleophiles and is rooted in their distinct electronic environments.

Detailed Research Findings

The electrophilic character of a carbonyl carbon is significantly influenced by the nature of the atoms attached to it. The reactivity of these groups is generally lower than that of ketones or esters, but they are not entirely unreactive. nih.gov The key to understanding the differential electrophilicity between the amide and carbamate moieties lies in the concept of resonance stabilization.

Amide Moiety: The carbonyl group of a primary amide is directly attached to a nitrogen atom (-CONH₂). The lone pair of electrons on the nitrogen atom is effectively delocalized into the carbonyl π-system. pearson.commsu.edu This resonance donation of electron density to the carbonyl carbon reduces its partial positive charge, thereby decreasing its electrophilicity and making it less susceptible to nucleophilic attack. auburn.eduquora.com This high degree of resonance stabilization is responsible for the notable stability of the amide bond, which is fundamental in peptide and protein chemistry. quora.com

Carbamate Moiety: The carbamate group (-NHCOO-) is a hybrid of an amide and an ester. acs.org Its carbonyl carbon is bonded to both a nitrogen atom and an oxygen atom. While the nitrogen atom donates its lone pair through resonance, similar to an amide, the adjacent ester oxygen atom is highly electronegative. This oxygen atom exerts an inductive electron-withdrawing effect, which partially counteracts the resonance donation from the nitrogen. acs.org Studies have shown that the resonance stabilization in carbamates is consequently 3–4 kcal/mol lower than in corresponding amides. acs.orgnih.gov As a result, the carbonyl carbon of the carbamate is more electron-deficient (i.e., more electrophilic) than the carbonyl carbon of the amide.

This difference in electrophilicity is reflected in their relative reactivity. For instance, carbamates are generally more susceptible to hydrolysis than amides under similar conditions, a reaction that hinges on the nucleophilic attack of water at the carbonyl carbon. acs.orgresearchgate.net The N-Boc protecting group, a common carbamate, is known for its stability towards many nucleophiles and bases but is readily cleaved under acidic conditions, a process initiated by reaction at the carbamate carbonyl. researchgate.netresearchgate.net

Spectroscopic data, particularly ¹³C NMR spectroscopy, provides direct evidence of the electronic environment of the carbonyl carbons. The chemical shift (δ) of a carbonyl carbon is sensitive to its electron density; a higher (more downfield) chemical shift generally indicates a more electron-deficient, and thus more electrophilic, carbon atom. In the case of Boc-L-asparagine, the reported chemical shifts for the two carbonyl carbons clearly illustrate this difference.

Below is an interactive data table summarizing the typical ¹³C NMR chemical shifts for the carbonyl carbons in Boc-L-asparagine, which serves as a representative model.

| Functional Group | Carbonyl Carbon Position | Typical ¹³C NMR Chemical Shift (δ, ppm) in DMSO-d₆ | Relative Electrophilicity |

| Carbamate | Boc group (C=O) | ~155.6 | Higher |

| Amide | Asparagine side chain (C=O) | ~172.8 | Lower |

| Carboxylic Acid | Asparagine backbone (C=O) | ~173.1 | Lower |

Note: The primary amide and carboxylic acid carbonyls in asparagine often have very similar chemical shifts. The key comparison for electrophilicity based on resonance is between the carbamate and the primary amide. The data clearly shows the carbamate carbonyl carbon resonating at a significantly lower field than the amide carbonyl carbon, though direct correlation can be complex. However, the fundamental principles of resonance dictate that the carbamate carbonyl is the more electrophilic center compared to the highly stabilized primary amide carbonyl. auburn.eduacs.org

Investigation of Biochemical Interactions and Mechanistic Pathways in Vitro, Non Clinical

Mechanistic Studies of Carbamate-Enzyme Interactions In Vitro

While specific kinetic data for ethyl (4-amino-4-oxo-2-butanyl)carbamate is not available in the public domain, the inhibitory kinetics of carbamates, in general, have been extensively studied, particularly against cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The inhibition typically follows a three-step mechanism:

Formation of a reversible Michaelis-Menten complex (EI): The carbamate (B1207046) inhibitor (I) first binds non-covalently to the active site of the enzyme (E).

Carbamoylation of the enzyme (E-C): A nucleophilic serine residue in the enzyme's active site attacks the carbamate, leading to the formation of a carbamoylated, and thus inactive, enzyme. This is a covalent modification.

Decarbamylation (regeneration of E): The carbamoylated enzyme undergoes hydrolysis, which is a much slower process than the deacetylation that occurs with the natural substrate, acetylcholine. This slow regeneration is the basis for the inhibitory effect. researchgate.net

The rates of carbamoylation and decarbamylation are influenced by the structure of the carbamate. nih.gov For instance, the nature of the alkyl or aryl groups on the carbamate can affect its affinity for the enzyme's active site and the stability of the carbamoylated intermediate. nih.gov

Carbamates have also been investigated as inhibitors of other enzymes, such as monoacylglycerol lipase (B570770) (MAGL) nih.gov and carbonic anhydrases (CAs). nih.govnih.gov The inhibition of MAGL by some carbamates has been shown to be irreversible, also proceeding through the carbamoylation of a serine nucleophile in the enzyme's active site. nih.gov For carbonic anhydrases, the inhibitory mechanism of some related compounds involves the binding of a sulfonamide moiety to the zinc ion in the active site, a different mechanism from the covalent modification seen with cholinesterases. nih.govnih.gov

Table 1: General Inhibition Parameters for Carbamates Against Various Enzymes

| Enzyme Target | General Mechanism | Key Kinetic Parameters | Structural Influences |

|---|---|---|---|

| Cholinesterases (AChE, BChE) | Covalent carbamoylation of active site serine | Inhibition constant (Ki), carbamoylation rate (k₂), decarbamylation rate (k₃) | Size and nature of N-alkyl/aryl substituents and the leaving group. nih.gov |

| Monoacylglycerol Lipase (MAGL) | Irreversible covalent carbamoylation of active site serine | Potency (IC₅₀), rate of inactivation (kᵢₙₐ꜀ₜ/Kᵢ) | Specificity is conferred by the overall structure of the carbamate. nih.gov |

| Carbonic Anhydrases (CAs) | Varies; can be non-covalent or involve different functional groups | Inhibition constant (Ki) | Presence of specific zinc-binding groups like sulfonamides. nih.govnih.gov |

The formation of a covalent adduct is a hallmark of the interaction of many carbamates with their target enzymes. nih.gov The stability of this carbamoylated enzyme is a critical determinant of the duration of inhibition. The process of decarbamylation, the hydrolysis of the carbamate-enzyme bond, regenerates the active enzyme. The rate of decarbamylation (k₃) can vary significantly depending on the chemical structure of the carbamate. researchgate.net

For some carbamates, the decarbamylation rate is so slow that the inhibition is considered practically irreversible. For others, spontaneous reactivation occurs over time. The dynamics of this process can be studied in vitro by measuring the rate of enzyme activity recovery after removal of the unbound inhibitor. researchgate.net

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between a ligand, like this compound, and its enzyme target at an atomic level. nih.govnih.govdoi.org

Molecular Docking: This technique can predict the preferred binding orientation of the carbamate within the enzyme's active site. nih.govdoi.org It can help to identify key amino acid residues involved in the initial non-covalent binding and can suggest the proximity of the carbamate's carbonyl carbon to the catalytic serine residue, which is a prerequisite for the carbamoylation reaction.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the enzyme-inhibitor complex over time. nih.gov These simulations can help to assess the stability of the docked pose, elucidate conformational changes in the enzyme upon inhibitor binding, and explore the energetic landscape of the binding and reaction pathway. researchgate.net For carbamates, MD simulations could be used to model the carbamoylation and decarbamylation steps, providing a more detailed understanding of the factors that govern the rates of these processes.

Exploration of Metabolic Transformation Pathways in In Vitro Systems

In vitro metabolic studies using systems such as liver microsomes, S9 fractions, or purified enzymes are essential for identifying the potential biotransformation pathways of a compound. For this compound, the primary expected metabolic routes would involve hydrolysis and oxidative transformations.

The structure of this compound contains both an ester linkage and an amide bond, making it a potential substrate for hydrolytic enzymes like esterases and amidases. nih.gov

Esterase-mediated hydrolysis: The ethyl ester portion of the carbamate is susceptible to hydrolysis by carboxylesterases, which are abundant in the liver and other tissues. This would cleave the molecule, releasing ethanol (B145695) and the corresponding carboxylic acid.

Amidase-mediated hydrolysis: The primary amide group could potentially be hydrolyzed by amidases, although this is generally a slower process than ester hydrolysis. This would result in the formation of a carboxylic acid and ammonia (B1221849).

The relative rates of these hydrolytic pathways would depend on the specific enzymes involved and the accessibility of the ester and amide groups to the enzyme's active site. nih.gov

In addition to hydrolysis, this compound could undergo oxidative and conjugative biotransformations, primarily mediated by cytochrome P450 (CYP) enzymes and transferases.

Oxidative Metabolism: The alkyl chain of the molecule presents potential sites for oxidation. For example, hydroxylation could occur at various positions on the butyl chain, catalyzed by CYP enzymes. N-dealkylation is another possibility if the nitrogen were substituted.

Conjugative Metabolism: If oxidative metabolism introduces a hydroxyl group, this new functional group could then be a substrate for phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), would attach a polar molecule (glucuronic acid or sulfate) to the metabolite, increasing its water solubility and facilitating its excretion.

Table 2: Potential In Vitro Metabolic Pathways for this compound

| Metabolic Pathway | Enzyme Family | Potential Reaction | Resulting Metabolite |

|---|---|---|---|

| Hydrolysis | Carboxylesterases | Cleavage of the ethyl ester | Carboxylic acid derivative + Ethanol |

| Hydrolysis | Amidases | Cleavage of the primary amide | Carboxylic acid derivative + Ammonia |

| Oxidation | Cytochrome P450s (CYP) | Hydroxylation of the butyl chain | Hydroxylated derivative |

| Conjugation | UGTs, SULTs | Glucuronidation or sulfation of hydroxylated metabolites | Glucuronide or sulfate (B86663) conjugate |

Identification of In Vitro Metabolites and Their Chemical Structure

A thorough review of scientific literature reveals a lack of specific studies on the in vitro metabolism of this compound. Consequently, there are no identified in vitro metabolites or corresponding chemical structures reported for this specific compound.

Research into the biotransformation of structurally related molecules, such as ethyl carbamate and other amino acid carbamates, indicates potential metabolic pathways. For instance, ethyl carbamate is known to be metabolized in part by esterases nih.gov. Additionally, various N-(alkoxycarbonyl)-amino acids have been shown to undergo hydrolysis by enzymes like acylases and acetylcholinesterases nih.govpopline.org. Another related compound, N4-ethyl-L-asparagine, is hydrolyzed to L-aspartate in the bacterium Pseudomonas stutzeri nih.govnih.gov. However, these findings pertain to different molecules and cannot be directly extrapolated to this compound.

Without dedicated in vitro studies on this compound, its metabolic fate remains uncharacterized. Therefore, no data table of identified metabolites can be provided at this time.

Design Principles for Carbamate Based Chemical Systems

Structure-Activity Relationship (SAR) Studies for Modulating Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For carbamates, these studies often focus on how different substituents on the nitrogen and oxygen atoms of the carbamate (B1207046) group affect the molecule's interaction with its biological target.

Correlation of Structural Modifications with Observed Interaction Profiles

While specific SAR data for Ethyl (4-amino-4-oxo-2-butanyl)carbamate is not available in the reviewed literature, general principles can be applied. The biological activity of carbamate insecticides, for example, is linked to their structural similarity to the active site of acetylcholinesterase (AChE). nih.govnih.gov This allows them to act as inhibitors of this enzyme. nih.govnih.gov

For a hypothetical SAR study on this compound, one could systematically modify different parts of the molecule and observe the effects on a given biological target. The following table illustrates potential modifications and their expected impact on interaction profiles.

| Modification Site | Type of Modification | Potential Impact on Interaction Profile |

| Ethyl group | Increase or decrease chain length; introduce branching or rings | Alter lipophilicity and steric hindrance, affecting binding pocket fit. |

| Butanyl chain | Modify length; introduce substituents | Change the distance and orientation of the terminal amino and oxo groups, impacting interactions with target residues. |

| Terminal amino group | Convert to secondary or tertiary amine; replace with other functional groups | Alter hydrogen bonding capacity and basicity, which can be crucial for receptor binding. |

Influence of Steric and Electronic Effects on Carbamate Reactivity

The reactivity of the carbamate group is influenced by both steric and electronic effects. The resonance within the carbamate moiety, which involves the delocalization of the nitrogen lone pair into the carbonyl group, is a key factor. nih.gov This resonance is generally weaker in carbamates than in amides, making the carbamate carbonyl carbon more electrophilic. nih.gov

Electronic Effects: The nature of the substituents on the nitrogen and oxygen atoms can significantly alter the electronic properties of the carbamate. Electron-withdrawing groups on the oxygen (the "O-terminus") increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups on the nitrogen (the "N-terminus") can enhance the resonance stabilization, reducing reactivity.

Steric Effects: Bulky substituents on either the nitrogen or the oxygen can hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of reactions such as hydrolysis. nih.gov The substituents also influence the conformational preferences of the carbamate, which can in turn affect its reactivity and biological activity. nih.gov

The interplay of these effects is crucial in the design of carbamates for specific applications. For example, in the development of prodrugs, the stability of the carbamate linkage is tuned to ensure that the active drug is released at the desired site and rate. nih.gov

Rational Design of Carbamate Scaffolds for Specific Chemical or Biochemical Probe Applications

The versatility of the carbamate group makes it an excellent scaffold for the design of chemical probes. These probes are valuable tools for studying biological processes.

Development of Functional Carbamate-Containing Chemical Probes

Carbamate-based probes can be designed to interact with specific enzymes or receptors. For example, carbamates are used as "warheads" in activity-based probes that covalently modify the active site of enzymes. The reactivity of the carbamate can be tuned by altering its electronic and steric properties to achieve the desired level of selectivity and reactivity.

An example of the rational design of carbamate-containing molecules is the synthesis of resveratrol-based carbamates as selective BChE inhibitors. mdpi.com By incorporating the carbamate functionality into a resveratrol (B1683913) scaffold, researchers were able to develop potent and selective inhibitors. mdpi.com

Integration into Sequence-Defined Polymeric Materials